
Sultopride
Overview
Description
Sultopride is a substituted benzamide antipsychotic drug belonging to the class of D2/D3 dopamine receptor antagonists. It is structurally related to other benzamide derivatives such as sulpiride and amisulpride, sharing a high selectivity for D2 and D3 receptors over other dopaminergic subtypes (D1, D4) . Clinically, this compound is used to treat schizophrenia, manic episodes, and agitation associated with psychiatric or alcohol-related disorders.
Pharmacokinetic studies indicate a plasma half-life of ~5 hours in humans, with a detection limit of 15 ng/mL in body fluids using HPLC methods . However, this compound has been associated with arrhythmogenic risks, including QT prolongation and torsades de pointes, due to its effects on cardiac action potentials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sultopride involves the reaction of 2-methoxy-5-ethylsulfonylbenzoic acid methyl ester with N-ethyl-2-aminomethylpyrrolidine. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sultopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Pharmacological Profile
Sultopride acts as a selective dopamine D2 receptor antagonist, exhibiting approximately 50 times greater potency than sulpiride based on dopamine D2 receptor occupancy. This property allows for effective management of psychotic symptoms with a reduced risk of extrapyramidal side effects, which are common with conventional antipsychotics .
Treatment of Schizophrenia
This compound is primarily indicated for the treatment of schizophrenia. Clinical studies have shown that it effectively reduces both positive and negative symptoms associated with the disorder. In a controlled study, patients treated with this compound demonstrated significant improvements in psychotic symptoms compared to those receiving placebo .
Management of Agitation
This compound has been identified as an effective treatment for severe agitation, particularly in patients with encephalopathy. A study involving 33 patients indicated that nearly 48% experienced significant improvement or complete resolution of agitation symptoms when treated with this compound at doses ranging from 7 to 50 mg/kg/day .
Dose Optimization and Side Effects
Research has highlighted the importance of dose optimization in minimizing side effects while maintaining therapeutic efficacy. Studies utilizing positron emission tomography have shown that achieving 70-80% dopamine D2 receptor occupancy can provide optimal antipsychotic effects without inducing extrapyramidal symptoms .
Case Study 1: Efficacy in Agitation Management
- Objective: Evaluate this compound’s effectiveness in managing severe agitation.
- Method: Administered to 33 patients with severe agitation.
- Results:
- 48% showed significant improvement.
- Side effects included drowsiness and digestive disorders.
Case Study 2: Comparison with Sulpiride
Mechanism of Action
Sultopride exerts its effects by selectively antagonizing the dopamine D2 and D3 receptors. This action helps to modulate dopamine levels in the brain, which is crucial in the treatment of schizophrenia. Additionally, this compound has been shown to have affinity for the gamma-hydroxybutyrate (GHB) receptor, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Receptor Affinity and Selectivity
Sultopride, amisulpride, and sulpiride exhibit graded affinities for D2 and D3 receptors:
Compound | D2 Receptor IC50 (nM) | D3 Receptor IC50 (nM) |
---|---|---|
Amisulpride | 27 | 3.6 |
This compound | 120 | 4.8 |
Sulpiride | 181 | 17.5 |
This compound shows intermediate D2 affinity but higher D3 selectivity compared to sulpiride. This may explain its differential effects on dopamine turnover in striatal versus limbic regions .
Clinical Efficacy and Dosing
- Dose Optimization : PET studies reveal this compound achieves 70–80% D2 receptor occupancy at 20–35 mg , whereas sulpiride requires 1,010–1,730 mg for equivalent effects. This compound is ~50 times more potent than sulpiride in vivo .
Pharmacokinetic and Transport Properties
Neurochemical and Behavioral Differences
- Dopamine Turnover: this compound increases striatal dopamine metabolite levels more robustly than sulpiride, suggesting stronger presynaptic D2 autoreceptor blockade .
- Locomotor Effects : In mice, this compound potentiates apomorphine-induced hyperactivity at low doses but inhibits it at high doses, unlike sulpiride, which uniformly enhances hyperactivity .
Biological Activity
Sultopride is a substituted benzamide and an atypical antipsychotic primarily used in the treatment of schizophrenia and other related disorders. Its pharmacological profile is characterized by its high affinity for dopamine D2 receptors, which underlies its therapeutic effects as well as its side effects. This article explores the biological activity of this compound, including its pharmacodynamics, clinical implications, and safety profile based on diverse research findings.
Pharmacodynamics
Dopamine Receptor Affinity
this compound exhibits a significantly higher potency compared to other antipsychotics, particularly sulpiride. Studies indicate that this compound has about 50 times greater potency than sulpiride based on dopamine D2 receptor occupancy, requiring only 20-35 mg to achieve the desired receptor occupancy of 70-80% , while sulpiride requires 1010-1730 mg for similar effects . This high potency suggests that this compound can effectively manage symptoms of psychosis with lower doses, potentially minimizing side effects associated with higher doses of other antipsychotics.
Comparative Efficacy
A comparative study involving double-blind methods assessed the efficacy of this compound against thioproperazine, another antipsychotic. The results indicated that this compound was effective in reducing symptoms of schizophrenia with a favorable side effect profile .
Safety Profile
Despite its efficacy, this compound has been associated with serious cardiovascular side effects. A notable case study documented a patient who developed torsades de pointes , a life-threatening arrhythmia, after prolonged use of this compound. The patient exhibited a prolonged QT interval that normalized after discontinuation of the drug . This highlights the importance of monitoring cardiac health in patients prescribed this compound.
This compound primarily acts as an antagonist at dopamine D2 receptors but also shows affinity for serotonin receptors, contributing to its antipsychotic effects. The binding characteristics are influenced by sodium levels, indicating a unique mechanism compared to other antipsychotics .
Research Data Overview
Study Focus | Findings |
---|---|
Dopamine D2 Receptor Occupancy | This compound requires significantly lower doses than sulpiride for similar receptor occupancy. |
Comparative Efficacy | Demonstrated effectiveness in treating schizophrenia with fewer side effects than alternatives. |
Safety Concerns | Associated with serious cardiac events like torsades de pointes; careful monitoring required. |
Case Studies
-
Torsades de Pointes Incident
A 48-year-old female patient treated with this compound developed torsades de pointes after several years on the medication. After discontinuation, her QT interval returned to normal within days, emphasizing the need for regular cardiac monitoring during treatment . -
Efficacy in Schizophrenia Treatment
In a double-blind study comparing this compound to thioproperazine, patients receiving this compound showed significant improvement in psychotic symptoms without the severe extrapyramidal symptoms often seen with traditional antipsychotics .
Q & A
Basic Research Questions
Q. What are the foundational pharmacological properties of Sultopride, and how do they inform preclinical experimental design?
- Methodological Answer : this compound’s pharmacological profile, including its selectivity for dopamine D2/D3 receptors and pharmacokinetic parameters (e.g., bioavailability, half-life), should guide dose selection and administration routes in animal models. Preclinical studies often employ receptor-binding assays (e.g., radioligand displacement) and behavioral tests (e.g., apomorphine-induced climbing in rodents) to assess antipsychotic efficacy. Ensure dose ranges align with receptor saturation curves derived from in vitro binding studies .
- Table 1 : Key Pharmacological Parameters of this compound
Parameter | Value/Range | Experimental Validation Method |
---|---|---|
D2 Receptor Affinity (Ki) | 2.5–4.8 nM | Radioligand competition assays |
Bioavailability | ~60% (oral) | Pharmacokinetic profiling in rodents |
Half-life | 3–5 hours | Plasma concentration-time curves |
Q. Which experimental models are validated for assessing this compound’s antipsychotic effects, and what outcome measures are most reliable?
- Methodological Answer : Rodent models, such as conditioned avoidance response (CAR) and prepulse inhibition (PPI) of startle, are widely used. For translational relevance, incorporate electrophysiological measures (e.g., dopamine neuron firing rates in the ventral tegmental area) alongside behavioral endpoints. Validate models using positive controls (e.g., haloperidol) and ensure blinding to reduce observer bias .
Advanced Research Questions
Q. How can researchers address inconsistencies in this compound’s dose-response relationships across heterogeneous study populations?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., metabolic enzyme polymorphisms, age-related pharmacokinetic changes). Use stratified randomization in clinical trials to balance subgroups. Meta-analytic approaches, such as inverse-variance weighting, can reconcile contradictory findings by accounting for study heterogeneity (e.g., differences in diagnostic criteria for schizophrenia subtypes) .
- Table 2 : Strategies to Resolve Dose-Response Variability
Strategy | Application Example | Evidence Support |
---|---|---|
Pharmacogenomic Screening | CYP2D6 genotyping to predict metabolism | Clinical pharmacokinetics |
Bayesian Adaptive Design | Dose titration based on interim efficacy data | Adaptive trial frameworks |
Q. What experimental designs optimize the detection of this compound’s effects on cognitive domains in schizophrenia?
- Methodological Answer : Employ double-blind, placebo-controlled crossover designs with neurocognitive batteries (e.g., MATRICS Consensus Cognitive Battery). Control for practice effects by including washout periods and counterbalancing test sequences. Use structural equation modeling to isolate this compound-specific effects from confounding variables (e.g., symptom severity) .
Q. How should researchers validate this compound’s receptor occupancy thresholds for efficacy versus extrapyramidal side effects (EPS)?
- Methodological Answer : Combine positron emission tomography (PET) with [11C]raclopride to quantify D2 receptor occupancy in vivo. Establish dose-dependent occupancy curves and correlate with clinical endpoints (e.g., PANSS scores for efficacy; SAS scores for EPS). Thresholds >65% D2 occupancy are associated with EPS risk, necessitating careful titration .
Q. What statistical methods are robust for analyzing non-linear pharmacokinetic-pharmacodynamic (PK-PD) relationships in this compound studies?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Incorporate covariates (e.g., body mass index, renal function) into population PK-PD models. Validate models via bootstrapping or visual predictive checks to ensure predictive accuracy .
Q. Methodological Best Practices
- Data Integrity : Pre-register study protocols (e.g., ClinicalTrials.gov ) and share raw data in repositories to enhance reproducibility .
- Reporting Standards : Adhere to CONSORT guidelines for clinical trials and ARRIVE 2.0 for preclinical studies to ensure transparent reporting .
- Ethical Compliance : Obtain informed consent for human studies and ensure Institutional Animal Care and Use Committee (IACUC) approval for preclinical work .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
Record name | Sultopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
Record name | Sultopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53583-79-2 | |
Record name | (±)-Sultopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sultopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sultopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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